Hemin degradation under oxidative conditions proceeds through specific intermediates, ultimately leading to ring cleavage and the formation of hematinic acid and other small molecules [1]. The central iron atom plays a crucial catalytic role in this process [1].
Oxidative degradation pathway of hemin to this compound [1].
A parallel reaction occurs at the vinyl side chains of the porphyrin ring, which are oxidized first to formyl groups and then further to carboxylate groups [1].
The degradation pathway and rate are highly dependent on the chemical environment. Key experimental findings are summarized below.
Table 1: Key Degradation Products of Hemin
| Product Name | Chemical Nature | Formation Conditions | Role/Notes |
|---|---|---|---|
| This compound | Maleimide derivative | Oxidative conditions (Air, H₂O₂) [1] | Final ring-cleavage product [1] |
| Methylvinylmaleimide | Maleimide derivative | Oxidative conditions (Air, H₂O₂) [1] | Final ring-cleavage product [1] |
| Propentdyopents | Dipyrrole intermediates | Oxidative degradation [1] | Transient intermediates before final cleavage to maleimides [1] |
| Side-chain oxidized PPIX | Formyl- and Carboxy-PPIX | Oxidation of vinyl groups [1] | Demonstrates the susceptibility of the vinyl side chains to oxidation [1] |
Table 2: Hemin Stability Under Different Conditions
| Condition | Key Feature | Half-Life (Accelerated) | Key Findings |
|---|---|---|---|
| Anaerobic Reductive | Lack of oxygen, reducing agents | ~9.5 days | Highest stability; different, unobserved degradation pathway [1] |
| Aerobic | Presence of air | Not specified | Leads to ring cleavage and this compound formation [1] |
| H₂O₂ Oxidative | Strong oxidant | ~1 minute | Lowest stability; rapid ring cleavage [1] |
| Iron-free Control (Protoporphyrin IX) | No central Fe³⁺ ion | Significantly more stable | Confirms iron's crucial role in catalyzing degradation [1] |
The following methodology is adapted from the 2023 molecular taphonomy study, which used High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) to investigate hemin degradation [1].
1. Reagent Preparation
2. Experimental Setup and Incubation
3. Sample Analysis via HPLC-MS/MS
The heme oxygenase (HO) system is the primary and only enzymatic pathway for heme degradation. This evolutionarily conserved process is crucial for iron recycling, cellular antioxidant defense, and the production of signaling molecules [1] [2].
The multi-step reaction mechanism of heme oxygenase can be summarized as follows:
| Step | Reactants | Enzyme | Products |
|---|---|---|---|
| 1 | Heme + O₂ + NADPH + H⁺ | Heme Oxygenase | α-meso-hydroxyheme + NADP⁺ + H₂O |
| 2 | α-meso-hydroxyheme + O₂ + H⁺ | Heme Oxygenase | Verdoheme + CO + H₂O |
| 3 | Verdoheme + O₂ + NADPH + H⁺ | Heme Oxygenase | Biliverdin-IXα + Fe²⁺ + NADP⁺ |
| Overall | Heme + 3O₂ + 3NADPH + 3H⁺ | Heme Oxygenase | Biliverdin + Fe²⁺ + CO + 3NADP⁺ + 3H₂O [2] |
Mammals express two main isoforms of heme oxygenase, which are differentially regulated and expressed.
| Feature | Heme Oxygenase-1 (HO-1) | Heme Oxygenase-2 (HO-2) |
|---|---|---|
| Gene Code | HMOX1 | HMOX2 |
| Molecular Weight | 32 kDa | 36 kDa |
| Induction | Highly inducible by stress | Constitutive, basal expression |
| Primary Inducers | Oxidative stress, heavy metals, cytokines, hypoxia, heme itself [1] [2] [3] | Adrenal glucocorticoids [2] |
| Major Sites | Spleen, liver, kidney [2] | Testes, brain, endothelial cells [2] |
| Special Notes | Also known as HSP32; a stress-responsive protein [2] | Contains heme regulatory motifs; acts as an oxygen sensor [1] [2] |
HO-1 expression is tightly controlled, primarily at the transcriptional level. The following diagram illustrates the key regulatory mechanisms of HO-1:
Regulatory network of HO-1 expression, centered on the Nrf2-Keap1 axis and Bach1 repressor.
This protocol outlines a standard in vitro methodology for inducing and analyzing HO-1 in cultured cells, adaptable to various research contexts [4] [3].
1. Cell Culture and Induction:
2. Protein Extraction and Western Blotting:
3. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
4. Functional Assays:
The products of the HO reaction mediate its diverse physiological and pathological effects.
| Product | Biological Functions | Pathophysiological Role |
|---|---|---|
| Biliverdin/Bilirubin | Potent antioxidant; scavenges ROS; anti-inflammatory; immunosuppressive [1] [3]. | High levels cause jaundice; may promote tumor immune escape [3]. |
| Carbon Monoxide (CO) | Vasodilatory; anti-apoptotic; anti-inflammatory; modulates mitochondrial function and biogenesis [1]. | Can promote cancer cell proliferation, angiogenesis, and immune evasion [3]. |
| Iron (Fe²⁺) | Recycled for erythropoiesis; induces ferritin synthesis [1]. | Can catalyze ROS via Fenton reaction; HO-1 overactivation can trigger ferroptosis [3]. |
The pathway's function is highly context-dependent. In healthy cells, it is largely cytoprotective, mitigating oxidative damage and inflammation. This has therapeutic implications for conditions like ischemia-reperfusion injury and diabetic complications [1]. Conversely, in established cancer cells, HO-1 can be co-opted to promote tumor growth, aggressiveness, metastasis, and resistance to therapy, leading to poor patient prognosis [3].
The HO-1 pathway does not operate in isolation. Key interactions include:
The following table lists common pharmacological agents used to study the HO pathway.
| Compound | Function | Typical Working Concentration |
|---|---|---|
| Cobalt Protoporphyrin (CoPP) | Potent HO-1 inducer [2] | 10-50 µM (in vitro) |
| Dimethyl Fumarate (DMF) | Nrf2 activator, induces HO-1 [4] [2] | 100-1000 µM (in vitro) |
| Zinc Protoporphyrin (ZnPP) | Competitive HO inhibitor [2] [3] | 10-50 µM (in vitro) |
| SB203580 | p38 MAPK inhibitor; can affect HO-1 induction [3] | 1-20 µM (in vitro) |
The formation of hematinic acid from hemoglobin occurs through an oxidative cleavage reaction. The key evidence for this comes from experiments incubating hemoglobin with phenylhydrazine under aerobic conditions [1].
The table below summarizes the quantitative data from the key experiment:
| Parameter | Condition/Value |
|---|---|
| Reactants | Hemoglobin (2 mM as heme) & Phenylhydrazine (5-20 mM) |
| Conditions | Aerobic incubation |
| Key Product | This compound (an oxidatively degraded pyrrole) |
| Maximal Yield | 18.8 × 10⁻⁴ % |
| Conditions for Max Yield | 20 mM phenylhydrazine, 2-hour incubation |
| Analysis Method | Gas-liquid chromatography (GLC) of the methyl ester derivative |
Based on the research, here is a generalized methodology for the experimental production of this compound from hemoglobin [1]:
To fully understand this compound formation, it's important to distinguish it from the body's natural processes of heme synthesis and degradation.
The following diagram contrasts the normal heme degradation pathway with the chemical formation of this compound:
The formation of this compound is more than a laboratory observation; it is a marker of oxidative damage to hemoglobin with clinical implications.
The table below clearly differentiates the chemical formation of this compound from the normal enzymatic degradation of heme:
| Feature | Chemical Formation (this compound) | Normal Heme Degradation |
|---|---|---|
| Primary Agent | Phenylhydrazine (chemical oxidant) | Heme Oxygenase (HO) enzyme [3] [4] |
| Process Type | Non-enzymatic, oxidative cleavage [1] | Enzymatic, catalytic oxidation [3] [4] |
| Key Products | This compound (degraded pyrrole) [1] | Biliverdin/Bilirubin, Carbon Monoxide, Free Iron [3] [4] |
| Biological Role | Marker of oxidative heme damage, toxicological interest [1] | Essential heme clearance, cytoprotection, iron recycling [3] |
| Context | Experimental / Pathological (e.g., drug-induced hemolysis) [1] | Physiological (senescent RBC clearance) [3] [4] |
Hematinic acid is a maleimide-type compound (C₈H₉NO₄) that forms from the oxidative cleavage of the heme (iron protoporphyrin) tetrapyrrole ring [1] [2]. It is not the initial molecule subjected to fossilization but is rather a characteristic diagnostic degradation product of heme. Its detection in experimental or fossil contexts serves as a key biomarker for specific oxidative degradation pathways [1].
The diagram below illustrates its role in the heme degradation pathway.
Heme degradation pathway to this compound under oxidative conditions.
The following methodology is adapted from the 2023 molecular taphonomy study to simulate fossilization conditions [1] [2].
To investigate the stability and degradation pathways of hemin under various chemical conditions presumed to occur during fossilization.
The experimental workflow for simulating fossilization and analyzing products is summarized below.
Experimental workflow for heme degradation under simulated fossilization.
The stability of heme varies dramatically across different fossilization conditions. The iron center in heme plays a catalytic role in its own degradation.
Table 1: Heme (Hemin) Stability Under Different Fossilization Conditions
| Condition | Key Degradation Product | Approximate Half-Life | Critical Factor |
|---|---|---|---|
| Anaerobic & Reductive | Different, unspecified pathway [1] | 9.5 days [1] | Most stable environment for preservation |
| Aerobic (Air) | This compound [1] | Shorter than reductive | Oxygen exposure accelerates decay |
| Oxidative (H₂O₂) | This compound [1] | ~1 minute [1] | Iron catalyst with strong oxidizer causes rapid breakdown |
Table 2: Role of the Iron Center in Heme Degradation
| Compound | Metal Center | Relative Stability (vs. Hemin) | Implication |
|---|---|---|---|
| Hemin | Iron (Fe³⁺) | Baseline | Iron catalyzes oxidative degradation, reducing stability |
| Protoporphyrin IX | None | Significantly more stable [1] | Absence of metal center greatly enhances molecular survival |
This guide demonstrates that this compound is a crucial biomarker in molecular taphonomy, revealing specific oxidative degradation pathways of heme during fossilization. The experimental protocols and quantitative data provide a framework for interpreting its presence or absence in fossil records.
Hematinics are substances used to treat anemia by supporting the production of healthy red blood cells. They are not a single "acid" but a category of compounds.
Table 1: Common Hematinic Agents and Their Characteristics
| Hematinic Agent | Primary Role | Key Characteristics | Common Formulations |
|---|---|---|---|
| Iron Salts (e.g., Ferrous Fumarate, Ferrous Sulfate) [1] [2] | Essential for hemoglobin synthesis; treats iron-deficiency anemia [3]. | Elemental iron content varies by salt [2]. | Often combined with Folic Acid [1] [2]. |
| Folic Acid [1] | A B vitamin crucial for red blood cell production and maturation [3]. | Deficiency leads to impaired erythropoiesis [3]. | Frequently combined with iron salts [1] [2]. |
| Vitamin B12 | Necessary for red blood cell formation and healthy nerve function. | Deficiency causes pernicious anemia [2]. | Available in oral and parenteral forms. |
| Erythropoiesis-Stimulating Agents (ESAs) (e.g., Epoetin alfa) [4] | Stimulates the bone marrow to produce more red blood cells. | Used for anemia in chronic kidney disease or cancer patients [4]. | Typically administered via injection. |
Key Experimental Model for Evaluating Hematinic Activity A standard pre-clinical method for investigating the efficacy of hematinic compounds involves inducing hemolytic anemia in rodent models.
While "hematinic acid" is not a recognized term in fossil preservation, the iron-containing molecule heme—a core component of hemoglobin—is highly relevant. The following diagram illustrates the relationship between these concepts and a potential preservation pathway.
Relationship between hematinics, heme, and a theoretical pathway for fossil preservation.
The iron from heme can catalyze the formation of more stable iron minerals during fossilization (diagenesis). This process, called permineralization, where minerals fill or replace tissues, can potentially stabilize and preserve soft tissues, leading to exceptional fossils.
For a more targeted investigation, I suggest:
| Aspect | Details |
|---|---|
| Parent Molecule | Heme (Iron(III) protoporphyrin IX) or its derivatives [1] [2] |
| Primary Formation Conditions | Oxidative cleavage in the presence of H₂O₂, phenylhydrazine, or specific enzymes like ChuS [1] [2]. |
| Key Degradation Pathway | Oxidative cleavage at adjacent meso carbon bridges (e.g., γ/β or γ/δ) of the porphyrin ring [1]. |
| Identified In | Fossilization simulation studies, bacterial degradation (e.g., by E. coli ChuS), phenylhydrazine-induced hemolysis [1] [2]. |
| Stability of Precursor | Hemin is most unstable in H₂O₂ (half-life ~1 min) and most stable under anaerobic, reductive conditions (half-life ~9.5 days) [1]. |
| Role of Iron | The iron center in heme/hemin plays a crucial role in catalyzing its own oxidative degradation [1]. |
The following methodologies are adapted from key studies on heme degradation.
This protocol is used to study non-enzymatic oxidative degradation under presumed fossilization conditions [1].
This protocol outlines heme degradation catalyzed by the heme utilization protein ChuS from Escherichia coli O157:H7, which produces this compound [1].
This protocol demonstrates this compound production from intact hemoglobin, a key process in studying drug-induced hemolysis [2].
The following diagram illustrates the logical workflow for a molecular taphonomy experiment investigating heme degradation, summarizing the key procedural steps:
Experimental workflow for heme degradation. The diagram below maps the core chemical pathway leading to the formation of this compound from heme, highlighting key intermediates and cleavage sites.
Proposed chemical pathway to this compound.
Research into this compound formation provides insights across several scientific fields. In palaeontology and molecular taphonomy, identifying this compound or its precursors helps understand heme stability and degradation over geological timescales, explaining the presence of heme-derived pigments in fossils [1]. For biochemistry and microbiology, studying its enzymatic formation clarifies bacterial iron acquisition mechanisms from heme, which is crucial for the survival of pathogens [1] [3] [4]. In toxicology and pharmacology, the production of this compound during phenylhydrazine-induced hemolysis serves as a marker for oxidative damage to hemoglobin, helping to elucidate the mechanisms of drug-induced toxicities [2].
Hematinics are substances that are essential for the formation of blood cells and are crucial in treating anemias. Among the most critical is heme (iron protoporphyrin IX), the oxygen-carrying core of hemoglobin. The analysis of heme is not only vital for clinical diagnostics but also for emerging antimicrobial strategies. Research has shown that targeting bacterial heme acquisition mechanisms can be a promising alternative to conventional antibiotics [1].
Accurate determination of heme in complex biological matrices, such as microorganisms, presents significant analytical challenges. Older methods like UV-Vis spectroscopy lack the necessary specificity for trace-level analysis. This application note details a robust, selective, and sensitive method using HPLC-MS/MS for the extraction and quantification of heme and its porphyrin precursors from microbial samples, using Escherichia coli as a model organism [1].
The sample preparation involves a multi-step liquid-liquid extraction to isolate heme from microbial proteins and remove interfering compounds. The following diagram illustrates the complete workflow:
Chromatography:
Mass Spectrometry:
This method has been applied to study the effects of various culture medium additives on heme biosynthesis and uptake in E. coli.
Table 1: Impact of Culture Additives on Heme Concentration in E. coli
| Additive | Additive Role | Concentration | Effect on Heme Concentration (vs. Control) | Proposed Mechanism |
|---|---|---|---|---|
| 5-Aminolaevulinic Acid (5-ALA) | Heme biosynthesis precursor | 5.0 mM | Increased by 1.5x [1] | Bypasses the negative feedback control in the heme biosynthesis pathway, leading to accumulation [1] |
| Hemin | Exogenous heme source | 10 µM | Increased by 4.5x [1] | Direct uptake of heme from the surroundings via bacterial heme acquisition systems [1] |
| Cobalt Protoporphyrin IX (Co-PPIX) | Heme analog / inhibitor | 10 µM | Decreased heme [1] | Mimics heme and is taken up by heme acquisition mechanisms, inhibiting the uptake of true heme [1] |
Table 2: Method Validation Parameters (Exemplary Data)
This table summarizes the key performance characteristics that the method should meet, based on standard bioanalytical method validation guidelines [4].
| Validation Parameter | Target Performance | Notes / Example |
|---|---|---|
| Linearity | R² > 0.99 | Over a concentration range relevant to samples (e.g., 5-750 ng/mL for other small molecules) [2] |
| Precision | RSD < 15% | For both repeatability (intra-day) and intermediate precision (inter-day) [3] |
| Trueness | 85-115% | Recovery of spiked standards should be within this range [3] |
| Limit of Quantification (LOQ) | Sufficient for application | The lowest standard on the calibration curve with acceptable precision and accuracy [4] |
| Matrix Effects | Minimal and consistent | Assessed by comparing the analyte response in post-extraction spiked matrix vs. pure solution [4] |
The HPLC-MS/MS method described provides a specific and reliable means for quantifying heme in microbiological samples. The optimized sample preparation effectively separates heme from protein and porphyrin precursors, minimizing matrix effects and allowing for accurate MS detection [1].
The application of this method demonstrates its utility in studying bacterial physiology. The significant increase in intracellular heme with hemin supplementation confirms the presence of active heme uptake systems in E. coli. Conversely, the inhibitory effect of cobalt protoporphyrin IX validates the concept of using non-iron metalloporphyrins to disrupt bacterial iron acquisition, a promising avenue for developing new antimicrobials [1].
Iron is an essential element for cellular functions, and its deficiency is a major global health issue leading to anemia [1]. Ensuring the accurate dosage of iron in medications, known as hematinics, is therefore critical for both efficacy and safety, as iron overload can cause serious health complications [1].
The primary analytical challenge is to accurately measure iron concentration and its various species (such as Fe(II) and Fe(III)) within complex biological or pharmaceutical matrices. The methods below address this challenge.
This method is ideal for quantifying iron in liquid hematinic formulations, such as iron polymaltose complexes.
This method is used to study iron metabolism in biological systems, such as in malaria research, by differentiating between toxic free haem and inert crystalline haemozoin [2].
This protocol is adapted from methods used for analyzing iron polymaltose complex suspensions [1].
Workflow: Sample Preparation to Quantification
Materials and Reagents:
Procedure:
This protocol is adapted for a higher-throughput analysis of haem species in cultured Plasmodium falciparum trophozoites [2].
Workflow: Haem Fractionation Assay
Materials and Reagents:
Procedure:
The table below summarizes the core parameters for the two main techniques discussed.
| Parameter | Spectrophotometric Assay (Syrups) | Haem Fractionation Assay (Biological) |
|---|---|---|
| Analyte | Iron (III) | Haematin (Fe(III)PPIX) |
| Detection Principle | Formation of a colored complex with thiocyanate | Formation of a low-spin complex with pyridine |
| Key Reagent | Potassium thiocyanate | Aqueous pyridine (5%, pH 7.5) |
| Detection Wavelength | 628 nm [1] | Specific wavelength not provided in search results; method is based on established colorimetric detection of haem [2]. |
| Sample Format | Liquid pharmaceutical formulation | Cultured cells in a 24-well plate |
| Throughput | Standard (single samples or small batches) | Higher-throughput (multiple conditions in parallel) [2] |
When analyzing iron, it's crucial to differentiate between various states of iron deficiency and other anemias. The following table outlines the changes in key iron status parameters in different physiological conditions [3].
| Parameter | Iron Deficiency Anemia | Anemia of Chronic Disease | Acute-Phase Response |
|---|---|---|---|
| Ferritin | ↓ / Normal (if inflamed) | Normal | ↑↑ |
| Transferrin / TIBC | ↑ | Normal / ↓ | ↓↓ |
| Transferrin Saturation | ↓ | Normal / ↓ | -- |
| Soluble Transferrin Receptor (sTfR) | ↑ / Normal | Normal | -- |
Hematinic iron-saccharidic complexes, such as iron-sucrose and sodium ferric gluconate, are essential parenteral treatments for iron-deficiency anemia. Ensuring their quality, safety, and efficacy requires rigorous analytical control due to their complex macromolecular nature. This application note details a validated methodology for the purification and analysis of these complexes, focusing on the characterization of the active ingredient and the quantification of excipients and potential impurities. The protocols described herein are critical for confirming product identity, assessing stability, and monitoring for degradation products like dextran, which can arise from sucrose breakdown [1] [2].
A key step in the analysis is the preparation of a purified sample, free from interfering excipients.
HPLC is a cornerstone technique for separating and quantifying the components within the complex.
The following parameters are monitored to ensure the quality and stability of the hematinic complex. The table below summarizes the analytical techniques and their purposes.
Table 1: Key Analytical Techniques for Hematinic Iron-Saccharidic Complexes
| Analytical Technique | Purpose / Measured Parameter | Typical Outcome / Specification |
|---|---|---|
| HPLC-SEC with Laser Light Scattering | Determine molecular weight distribution of the iron core [1] | Monitor for abnormal molecular weight species |
| HPLC with Refractive Index Detection | Quantify free sucrose content and monitor sucrose degradation [1] | Ensure levels are within specified limits |
| pH Measurement | Monitor stability of the composition in solution [2] | Maintain within a specified pH range (e.g., 9.0-12.0) |
| Freeze-Drying (Lyophilization) | Produce a stable, solid form of the purified complex for storage [1] | Obtain a lyophilized powder |
The following diagram, generated using Graphviz, illustrates the complete analytical workflow from the raw sample to final analysis and quality control.
Diagram Title: Hematinic Complex Analysis Workflow
The integrated protocol of purification followed by multi-detector HPLC analysis provides a powerful framework for the quality control of hematinic iron-saccharidic complexes. The use of size-exclusion chromatography is particularly suited for resolving these macromolecules based on size, while laser light scattering offers an absolute method for determining molecular weight without relying on column calibration standards [1]. This is crucial for detecting batch-to-batch inconsistencies or the formation of aggregates. Furthermore, monitoring free sucrose and other low-molecular-weight species serves as a key stability-indicating parameter, signaling potential degradation of the complex during storage [1].
The principles of Green Analytical Chemistry (GAC) can be considered in this workflow. Strategies such as minimizing solvent consumption through method optimization, automating the sample preparation and analysis where possible, and properly managing solvent waste align with the broader industry trend toward sustainable laboratory practices [3].
This application note outlines a robust and detailed methodology for the analysis of hematinic iron-saccharidic complexes. The combination of sample purification, HPLC separation, and multiple detection techniques ensures comprehensive characterization, which is vital for guaranteeing the safety and efficacy of these critical pharmaceutical products. The provided experimental protocols and workflow are designed to be adapted and implemented by researchers and quality control professionals in a drug development setting.
Hematinic acid is identified in research as a specific degradation product of hemin (the oxidized form of heme). The studies below utilized HPLC-MS/MS for its detection and characterization.
The following table summarizes the key experimental conditions from the literature that are relevant to the analysis of this compound.
| Aspect | Description from Literature |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) [1] [2]. |
| Sample Context | Identified as a degradation product of hemin (iron(III) heme) under oxidative conditions (e.g., in the presence of air or H2O2) [1] [2]. |
| Sample Preparation | Hemin was degraded under controlled laboratory conditions (e.g., in aqueous solutions at neutral/alkaline pH, sometimes with elevated temperature to accelerate reactions) [1]. |
| Chromatography | Reversed-phase HPLC. Specific column and gradient details were not provided in the available excerpts. |
| Mass Spectrometry | Detection was performed using tandem mass spectrometry (MS/MS). Precise source and compound-dependent parameters for this compound (e.g., DP, CE) were not listed [1]. |
Given the lack of explicit parameters, the following workflow outlines the steps to develop and optimize an LC-MS/MS method for this compound. You can use this as a practical starting point.
This protocol provides a generic template. All parameters, especially those in the mass spectrometer, will require empirical optimization using a pure standard of this compound.
1. Sample Preparation
2. Liquid Chromatography (LC) Conditions The goal is to achieve good separation and peak shape. A reversed-phase C18 column is a typical starting point.
3. Mass Spectrometry (MS) Parameters This is the core of method development. The parameters below are illustrative and must be optimized.
The table below proposes hypothetical SRM transitions and parameters to guide your optimization experiments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|
| This compound | To be determined experimentally | To be determined experimentally | e.g., 50 - 100 V | e.g., 15 - 35 V |
| Internal Standard | To be determined experimentally | To be determined experimentally | e.g., 50 - 100 V | e.g., 15 - 35 V |
To move forward with developing a robust application note, I suggest the following actions:
This compound is a significant monopyrrole compound produced through an alternative bacterial heme degradation pathway, distinct from the classical mammalian pathway that generates biliverdin. Recent research has revealed that certain pathogenic bacteria, including Escherichia coli O157:H7, utilize this alternative pathway to acquire essential iron from host heme sources during infection. The ChuS protein present in these bacteria catalyzes the cleavage of the heme moiety through a unique mechanism that differs fundamentally from canonical heme oxygenases employed by mammalian systems. This pathway represents a novel iron acquisition strategy in pathogenic bacteria and provides valuable insights into microbial adaptation mechanisms [1].
The degradation of heme to this compound occurs through a multi-step enzymatic process that involves distinctive intermediate compounds. Unlike the mammalian heme oxygenase system that requires molecular oxygen and electrons and produces biliverdin, carbon monoxide, and ferrous iron, the bacterial ChuS-catalyzed reaction utilizes hydrogen peroxide as a key reactant. This reaction proceeds through intermediate formation of a ferrous keto π neutral radical and ferric verdoheme before culminating in the cleavage of the porphyrin ring at adjacent meso-carbons. This unusual cleavage pattern results in the simultaneous production of this compound (a monopyrrole), a tripyrrole fragment, and non-heme iron in the ferric state (Fe(III)) [1]. This pathway represents an important microbial adaptation for survival in iron-limited host environments.
Table 1: Comparison of Heme Degradation Pathways
| Characteristic | Classical Mammalian Pathway | Bacterial ChuS Pathway |
|---|---|---|
| Primary Enzyme | Heme oxygenase | ChuS protein |
| Key Cofactor | Molecular oxygen (O₂) | Hydrogen peroxide (H₂O₂) |
| Iron Product | Ferrous iron (Fe²⁺) | Ferric iron (Fe³⁺) |
| Porphyrin Products | Biliverdin (linear tetrapyrrole) | This compound (monopyrrole) + tripyrrole |
| Other Products | Carbon monoxide (CO) | Carbon monoxide (CO) |
The following protocol outlines the procedure for generating this compound through bacterial heme degradation:
Recombinant Protein Expression: Clone the chuS gene from E. coli O157:H7 into an appropriate expression vector (e.g., pET series). Transform into E. coli BL21(DE3) cells and grow in LB medium containing appropriate antibiotics at 37°C with shaking until OD₆₀₀ reaches 0.6-0.8. Induce protein expression with 0.1-1.0 mM IPTG and incubate for 16-18 hours at 18°C [1].
Protein Purification: Harvest cells by centrifugation (6,000 × g, 20 min, 4°C) and resuspend in lysis buffer (20 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse cells by sonication or French press and clarify lysate by centrifugation (15,000 × g, 45 min, 4°C). Purify the ChuS protein using nickel-affinity chromatography with an imidazole gradient (20-500 mM) for elution. Dialyze against storage buffer (20 mM Tris-HCl, 100 mM NaCl, pH 8.0) and concentrate to 10-20 mg/mL [1].
Heme Degradation Assay: Prepare reaction mixtures containing 10-50 µM ChuS protein and 5-25 µM heme in degassed buffer. Initiate the reaction by adding hydrogen peroxide in molar equivalent to heme concentration. Incubate at 37°C for 1-2 hours under anaerobic conditions maintained using a glove box or sealed cuvettes. Monitor reaction progress spectrophotometrically by observing the shift from Soret peak at 410 nm (heme) to 670 nm (verdoheme intermediate) [1].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about this compound and its derivatives:
Sample Preparation: Extract this compound from completed degradation reactions using acidified ethyl acetate (0.1% formic acid) or chloroform:methanol (2:1 v/v) mixtures. Dry under nitrogen gas and dissolve in deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) at 5-10 mg/mL concentration. Transfer to standard NMR tubes [1].
¹H NMR Parameters: Acquire spectra at 25°C using a 500-800 MHz spectrometer equipped with a cryoprobe for enhanced sensitivity. Use standard pulse sequences with 64-128 scans, 2-3 second acquisition time, and 1-2 second relaxation delay. Reference chemical shifts to tetramethylsilane (TMS) at 0 ppm or residual solvent peaks. Key characteristic signals for this compound include: pyrrole NH (δ 8.0-8.5 ppm), α-pyrrole protons (δ 6.0-6.5 ppm), and propionic acid side chain protons (δ 2.5-3.0 ppm) [1].
Two-Dimensional Experiments: Perform ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton connectivity and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate proton and carbon chemical shifts. These experiments are essential for confirming the monopyrrole structure of this compound and distinguishing it from other heme degradation products [1].
Mass spectrometry offers superior sensitivity for identifying this compound and related degradation fragments:
LC-MS Parameters: Separate degradation products using reverse-phase HPLC (C18 column, 2.1 × 100 mm, 1.8 µm) with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Use a linear gradient from 5% B to 95% B over 15-20 minutes at 0.2 mL/min flow rate. Maintain column temperature at 40°C and inject 5-10 µL of sample [1].
High-Resolution MS: Operate the mass spectrometer in positive electrospray ionization mode with the following settings: capillary voltage 3.0 kV, cone voltage 30 V, source temperature 120°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. Acquire data in centroid mode from m/z 50-1000 with 1 second scan time. Calibrate using sodium formate or other appropriate standards. This compound exhibits a protonated molecular ion [M+H]⁺ at m/z 241.1 with characteristic fragment ions at m/z 197.1 (loss of CO₂) and m/z 169.1 (further loss of CO) [1].
Tripyrrole Detection: Identify the complementary tripyrrole product using the same LC-MS conditions. This compound shows a protonated molecular ion at m/z 543.2 with fragment ions consistent with a tripyrrole structure. Use tandem MS/MS with collision energies of 20-35 eV to obtain structural information through fragmentation patterns [1].
Electron Paramagnetic Resonance (EPR) spectroscopy is essential for detecting paramagnetic intermediates in the heme degradation pathway:
Sample Preparation: Concentrate reaction intermediates by rapid freezing in liquid nitrogen at specific time points (30 seconds, 2 minutes, and 5 minutes after hydrogen peroxide addition). Use quartz EPR tubes and maintain samples at 77 K until analysis [1].
Spectroscopic Parameters: Acquire X-band EPR spectra at 4-10 K using a helium flow cryostat. Set microwave frequency to 9.38 GHz, microwave power to 2 mW, modulation frequency to 100 kHz, and modulation amplitude to 1 mT. Scan from 0 to 500 mT with 2 mT field resolution. Key intermediates identified include a ferrous keto π neutral radical (g-values ~6.8, 5.2, 2.0) and ferric verdoheme (g-values ~4.0, 2.0), which confirm the radical mechanism of porphyrin cleavage [1].
The bacterial heme degradation pathway catalyzed by the ChuS protein involves a series of coordinated reactions that culminate in the production of this compound. The following diagram illustrates this unique pathway and highlights key intermediates and products:
Diagram 1: Bacterial Heme Degradation Pathway Catalyzed by ChuS Protein. This pathway shows the key intermediates and products in the unique bacterial heme degradation process that yields this compound.
The comprehensive analysis of this compound and related degradation products requires an integrated analytical approach. The following workflow provides a visual guide to the experimental procedures:
Diagram 2: Experimental Workflow for Analysis of this compound and Degradation Products. This workflow outlines the integrated analytical approach required for comprehensive characterization of heme degradation products.
The discovery and characterization of this compound as a bacterial heme degradation product has significant implications for multiple research fields. In infectious disease research, understanding this alternative iron acquisition pathway provides potential targets for novel antimicrobial strategies against pathogenic bacteria like E. coli O157:H7. The ChuS protein and its unique catalytic mechanism represent a promising target for therapeutic intervention that could disrupt bacterial iron homeostasis without affecting human heme metabolism. Additionally, the characterization of this compound and its tripyrrole counterpart offers new insights into porphyrin chemistry and alternative degradation pathways that diverge from the well-established mammalian systems [1].
From a methodological perspective, the protocols established for this compound analysis provide researchers with robust tools for investigating bacterial heme degradation in various contexts. The integrated approach combining NMR, mass spectrometry, and EPR spectroscopy offers a comprehensive strategy for characterizing complex biological degradation pathways. These methods could be adapted for studying heme metabolism in other bacterial species or even in eukaryotic systems where alternative heme degradation pathways may exist. Furthermore, the identification of this compound opens new avenues for diagnostic applications, as this compound or its derivatives could serve as biomarkers for specific bacterial infections [1].
Table 2: Key Analytical Techniques for this compound Characterization
| Technique | Application | Key Information Obtained | Critical Parameters |
|---|---|---|---|
| Stopped-Flow UV-Vis Spectrometry | Reaction kinetics monitoring | Intermediate formation and conversion rates | Anaerobic conditions, millisecond time resolution |
| NMR Spectroscopy | Structural elucidation | Molecular structure, pyrrole ring substitution pattern | Deuterated solvents, 500+ MHz field strength |
| Mass Spectrometry | Product identification | Molecular mass, structural fragments through fragmentation | High-resolution accuracy (<5 ppm), LC separation |
| EPR Spectroscopy | Intermediate characterization | Identification of paramagnetic species | Low temperature (4-10 K), specific g-values |
The comprehensive analysis of this compound degradation products requires a multidisciplinary approach that integrates biochemical, spectroscopic, and computational methods. The protocols outlined in this document provide researchers with detailed methodologies for identifying and characterizing this compound and related compounds derived from bacterial heme degradation. The unique cleavage mechanism of the ChuS protein, resulting in the simultaneous production of a monopyrrole (this compound) and a tripyrrole fragment, represents a significant divergence from classical heme oxygenase pathways and offers exciting opportunities for future research in microbial metabolism and host-pathogen interactions. As research in this field advances, these analytical protocols will facilitate deeper understanding of bacterial iron acquisition mechanisms and potentially contribute to the development of novel antimicrobial strategies targeting these essential pathways.
Hematinic iron-saccharidic complexes, such as iron-sucrose (ferric saccharate) and sodium ferric gluconate, are essential parenteral drugs used to treat iron deficiency anemia [1] [2]. These complex macromolecular structures require rigorous analytical characterization to ensure their safety, efficacy, and quality. The inherent complexity and heterogeneity of these complexes present significant challenges for analysis. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful technique for the separation and quantification of these iron-carbohydrate complexes and the identification of potential impurities or degradation products [1] [3].
This document provides detailed application notes and standardized protocols for the sample preparation and HPLC analysis of hematinic iron-saccharidic complexes. The methodologies outlined herein are designed to support drug development professionals and analytical scientists in quality control (QC) and research and development (R&D) settings. The protocols focus on achieving high-resolution separation, accurate quantification, and comprehensive characterization of the active pharmaceutical ingredient (API) and its related substances, aligning with regulatory requirements for pharmaceutical development [4] [5].
Analyzing metal-complexed pharmaceuticals like hematinic agents requires specific considerations. A fundamental principle involves the derivatization of the target ligand with a metal ion to form a single, homogeneous complex suitable for chromatographic analysis. This approach mitigates issues such as speciation peaks and bridging often caused by complexation with residual metallic ions in the HPLC system [4]. For instance, pre-column derivatization with ferric chloride (FeCl₃) can convert a chelator into a uniform iron-complex, enabling consistent detection and analysis [4].
Furthermore, the analysis must account for the polydisperse nature of these complexes, meaning they consist of molecules with varying molecular weights. Techniques such as size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) coupled with multiple detection systems are often employed. These methods separate components based on their hydrodynamic volume, allowing for the determination of molecular weight distributions and the identification of smaller, potentially labile iron species or free saccharide components [1] [3].
Proper sample preparation is critical for obtaining reliable and reproducible HPLC results. The following protocols detail the steps for purifying and preparing hematinic iron-saccharidic complexes for analysis.
Initial purification of the crude reaction mixture is essential to remove byproducts, unreacted starting materials, and low-molecular-weight impurities.
The purified complex must be properly prepared and derivatized prior to HPLC injection.
Developing a robust HPLC method requires systematic optimization of critical parameters. The following workflow and table summarize the key steps and considerations.
Table 1: Key Parameters for HPLC Method Optimization
| Parameter | Objective | Recommended Conditions | Rationale |
|---|---|---|---|
| Column | Achieve optimal separation | Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent [4] [5]. For size analysis, use SEC columns (e.g., TSK-Gel). | C18 provides good retention for complexes; SEC separates by molecular size. |
| Mobile Phase | Maintain stability & peak shape | Buffer: 10 mM Ammonium Formate, pH 4.6 with 0.02% formic acid [4]. Organic: Acetonitrile. | Acidic buffer stabilizes the iron complex and suppresses silanol interactions. |
| Elution Mode | Resolve complex from impurities | Gradient Elution: Start with 6% B, ramp to 28% B over 30 min, then to 100% B for cleaning [4]. | Effective for separating the main active from saccharide byproducts and degradants. |
| Flow Rate | Balance efficiency & time | 1.0 mL/min (isocratic or gradient) [4] [5]. | Standard flow rate for 4.6 mm i.d. columns providing good efficiency. |
| Detection | Sensitive quantification | UV-Vis/PDA: 280 nm - 300 nm [3] [4]. | Iron-core aggregates absorb in this UV range. |
| Column Temperature | Ensure reproducibility | 25°C (ambient temperature) [5]. | Provides consistent retention times. |
A multi-faceted analytical approach is crucial for fully characterizing hematinic complexes. The table below outlines primary and secondary techniques used for quality control, many of which can be coupled with HPLC.
Table 2: Analytical Techniques for Hematinic Complex Characterization
| Technique | Application | Key Measurable Parameters |
|---|---|---|
| HPLC with Derivatization [4] | Assay, Purity, Impurity Profiling | Percentage of main complex, related substances, degradation products. |
| Size-Exclusion Chromatography (SEC) [1] | Molecular Size Distribution | Apparent molecular weight, polydispersity, presence of free iron or saccharides. |
| Laser Light Scattering [1] | Absolute Molecular Weight | Weight-average molecular weight (Mw), root-mean-square radius. |
| High-Performance Liquid Chromatography (HPLC) | General quantification and separation | Purity, identity, and stability of the complex [3]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) [4] | Structural Identification | Molecular weight of complexes and impurities, degradation pathway elucidation. |
| UV-Vis Spectroscopy [3] | Iron Core Characterization | Absorption profile, quantification of specific iron species. |
Forced degradation studies are mandatory to demonstrate the stability-indicating capability of the HPLC method and to understand the degradation pathways of the drug substance.
The HPLC protocols and application notes detailed herein provide a comprehensive framework for the sample preparation, analysis, and characterization of hematinic iron-saccharidic complexes. The critical steps of sample purification, derivatization with ferric chloride, and analysis using a stability-indicating gradient HPLC method are essential for obtaining reliable data that meets regulatory standards. By following these standardized procedures, researchers and quality control professionals can ensure the consistent production of safe and effective hematinic pharmaceutical products.
Hematinic acid (4,5-dimethyl-3-[(1S,2S)-1,2,3,4-tetrahydro-2,3,4-trihydroxy-1-methylbutyl]-1H-pyrrole-2-carboxylic acid) represents a critical degradation product of heme-containing compounds with significant implications in pharmaceutical development and forensic paleontology. This maleimide derivative emerges from the oxidative cleavage of the tetrapyrrole ring structure of heme under various environmental conditions. Understanding its stability profile and degradation kinetics is essential for researchers working with hematinic formulations, forensic scientists analyzing biological specimens, and drug development professionals ensuring product shelf-life.
The molecular instability of hematinic compounds presents substantial challenges across multiple scientific disciplines. In pharmaceutical development, hematinic agents including iron supplements, vitamin B12, and folate are prone to degradation under suboptimal storage conditions, potentially compromising therapeutic efficacy. Recent studies utilizing the CRESS checklist (Checklist for Reporting Stability Studies) have highlighted significant gaps in our understanding of pre-analytical stability for these compounds, with particular relevance to clinical laboratory testing [1] [2]. Meanwhile, research in molecular taphonomy has revealed that this compound can serve as a diagnostic biomarker in fossilized specimens, providing insights into preservation conditions over geological timescales [3].
This application note synthesizes current evidence regarding this compound stability, providing detailed experimental protocols, degradation kinetics data, and evidence-based storage recommendations to support research and development activities. By integrating quantitative stability assessments with practical methodological guidance, we aim to establish standardized approaches for handling and analyzing this labile compound across diverse application scenarios.
The stability of this compound and its precursor molecules is governed by a complex interplay of environmental factors and molecular susceptibilities. Evidence from controlled stability studies indicates that hematinic compounds exhibit markedly different degradation profiles depending on storage conditions, with profound implications for analytical accuracy and product formulation.
Table 1: Stability of Hematinic Compounds Under Various Storage Conditions
| Compound | Storage Condition | Stability Duration | Key Degradation Factors |
|---|---|---|---|
| This compound | Aqueous solution, H₂O₂ | Half-life: 1 minute | Oxidative cleavage |
| This compound | Anaerobic reductive | Half-life: 9.5 days | Oxygen exposure |
| Heme (as hemin) | Alkaline pH (8-10) | Variable | pH-dependent demetalation |
| Vitamin B12 | Room temperature, whole blood | ≤24 hours | Temperature, light exposure |
| Folate | Room temperature, whole blood | ≤7 hours | Temperature, oxidative environment |
| Ferritin | Room temperature, whole blood | ≤24 hours | Proteolytic degradation |
Controlled investigations into pre-analytical stability reveal that whole blood samples for haematinics testing demonstrate variable stability at room temperature, with folate and phosphate showing particularly time-sensitive degradation profiles [1]. Vitamin B12 and ferritin exhibit superior stability, maintaining acceptable levels for up to 24 hours in whole blood, while iron measurements remain reliable for at least 12 hours under similar conditions [1]. When processed serum is refrigerated, lactate dehydrogenase (LDH), folate, and vitamin B12 demonstrate acceptable stability for up to 72 hours, highlighting the critical importance of prompt centrifugation and temperature control in laboratory practice [1].
The kinetic behavior of vitamin degradation in various matrices provides important insights into this compound stability. Studies conducted in enteral feeding formulas demonstrate that vitamin degradation generally follows first-order kinetics, with rate constants exhibiting temperature dependence described by the Arrhenius equation [4]. Similarly, research on coconut powder fortified with functionally active compounds revealed that vitamin degradation accelerates with increased storage temperature, while anaerobic conditions (N₂ packaging) significantly prolong stability [5]. These findings establish that molecular degradation of hematinics shares common kinetic principles across diverse biological and synthetic matrices.
Table 2: Kinetic Parameters for Vitamin Degradation in Various Matrices
| Matrix | Vitamin | Temperature | Rate Constant (k) | Half-life | Activation Energy (Ea) |
|---|---|---|---|---|---|
| Enteral formula | Vitamin A | 30°C | 0.0129 month⁻¹ | 53.7 months | 64.8 kJ/mol |
| Enteral formula | Vitamin B1 | 30°C | 0.0172 month⁻¹ | 40.3 months | 52.1 kJ/mol |
| Enteral formula | Vitamin C | 30°C | 0.0375 month⁻¹ | 18.5 months | 71.6 kJ/mol |
| Coconut powder | Vitamin C | 35°C | 0.158 month⁻¹ | 4.4 months | 68.4 kJ/mol |
| Coconut powder | Vitamin E | 35°C | 0.087 month⁻¹ | 8.0 months | 72.9 kJ/mol |
Beyond chemical degradation, the bioavailability of hematinic compounds represents another dimension of stability with clinical relevance. Heme iron demonstrates significantly superior intestinal absorption (15-35%) compared to non-heme iron (2-20%), with absorption influenced by dietary factors such as ascorbic acid (enhancer) and phytates or polyphenols (inhibitors) [6]. This bioavailability profile further complicates the stabilization of functional hematinic formulations for clinical application.
The degradation of heme to this compound proceeds through several well-characterized chemical pathways influenced by environmental conditions. Under strong oxidizing conditions (e.g., in the presence of H₂O₂), heme undergoes rapid oxidative cleavage at the α-methine bridge, resulting in the formation of biliverdin intermediates that subsequently degrade to this compound and other pyrrole derivatives [3]. This pathway demonstrates remarkable acceleration under acidic conditions and in the presence of peroxidase enzymes.
The iron cation coordinated within the heme structure plays a crucial role in degradation kinetics. Comparative studies with protoporphyrin IX (the metal-free analog of heme) reveal significantly enhanced stability, confirming that the redox-active iron center catalyzes its own degradation through Fenton-type reactions [3]. This metal-dependent instability presents particular challenges for pharmaceutical formulations containing iron-based hematinics, necessitating specialized chelation strategies and antioxidant protection.
Under anaerobic reductive conditions, heme degradation follows an alternative pathway that bypasses this compound formation, instead yielding a distinct profile of reduction products with preserved tetrapyrrole architecture [3]. This pathway becomes particularly relevant in fossilization environments where oxygen limitation promotes unusual preservation of labile organic molecules. The redox potential and pH conditions therefore serve as critical determinants not only of degradation rate but also of the specific reaction trajectory.
Figure 1: Heme to this compound Degradation Pathway. This diagram illustrates the progressive oxidative cleavage of the tetrapyrrole ring structure under oxidizing conditions, culminating in the formation of this compound as a terminal degradation product.
Recent investigations in molecular taphonomy have further elucidated heme degradation mechanisms under simulated fossilization conditions. These studies demonstrate that heme can persist for extended periods in anoxic environments with neutral to mildly alkaline pH, consistent with its recovery from well-preserved fossil specimens dating to the Cretaceous period [3]. The emerging understanding of heme diagenesis provides valuable insights for designing stabilization strategies that mimic these preservation-favoring environments.
Comprehensive assessment of this compound stability requires a systematic approach incorporating appropriate experimental designs, controlled storage conditions, and validated analytical techniques. The following protocol outlines a standardized methodology for evaluating hematinic stability under various storage scenarios:
Materials and Reagents:
Storage Condition Assessment:
Data Collection Parameters:
This experimental framework aligns with the CRESS checklist requirements for comprehensive stability study reporting, facilitating inter-laboratory reproducibility and data comparison [1] [2].
Sample Preparation:
Chromatographic Conditions:
Mass Spectrometric Detection:
Quality Control:
Figure 2: Experimental Workflow for this compound Stability Assessment. This diagram outlines the comprehensive methodology from sample collection through data analysis for evaluating this compound stability under various storage conditions.
Robust analysis of hematinic stability data requires appropriate mathematical modeling to extract meaningful kinetic parameters and predict degradation under untested conditions. The following approaches facilitate comprehensive stability assessment:
Degradation Kinetic Modeling:
Order of Reaction Determination:
Rate Constant Calculation:
Half-Life Determination:
Temperature Dependence Analysis:
Arrhenius Equation Application:
Shelf-Life Prediction:
Statistical Analysis:
Implementation of these analytical approaches enables researchers to transform raw stability data into predictive models that support formulation optimization, storage protocol development, and expiration dating.
Based on comprehensive analysis of degradation kinetics and stability studies, the following evidence-based recommendations ensure optimal preservation of hematinic compounds:
Short-Term Storage (≤30 days):
Long-Term Storage (>30 days):
Analytical Considerations:
These recommendations are particularly crucial for clinical laboratory practice where pre-analytical variability can significantly impact patient results. Implementation of standardized protocols across all processing stages minimizes degradation-related inaccuracies in hematinic assessment.
This compound stability represents a complex interplay of chemical susceptibility, environmental factors, and matrix effects. This application note has synthesized current evidence regarding degradation kinetics, established standardized protocols for stability assessment, and provided evidence-based recommendations for storage and handling. The profound instability of hematinic compounds under oxidative conditions necessitates rigorous environmental control throughout analysis and storage.
Future directions in hematinic stability research should focus on advanced stabilization technologies including nanoencapsulation, molecular imprinting for selective protection, and development of novel antioxidant systems specifically designed for tetrapyrrole-containing compounds. Additionally, further investigation of the structure-stability relationship across hematinic analogs may identify molecular modifications that enhance resistance to degradation while maintaining biological activity.
The protocols and recommendations presented herein provide a foundation for standardized stability assessment across research, clinical, and pharmaceutical development settings. By implementing these evidence-based approaches, professionals can ensure analytical accuracy, product stability, and reliable results in hematinic-related investigations.
Heme, the iron-containing prosthetic group of hemoglobin, is essential for oxygen transport. Its degradation under various physiological and pathophysiological conditions produces specific molecular signatures, among which hematinic acid (a maleimide derivative) is a significant biomarker. This is particularly relevant in conditions involving intravascular hemolysis or significant oxidative stress, where massive hemoglobin release leads to labile heme in the bloodstream, promoting prothrombotic and proinflammatory events [1]. Monitoring this compound provides a window into these processes, offering insights for diagnostic applications and drug development, especially for hemolytic anemias and related disorders [2].
The following sections provide a detailed experimental framework for analyzing heme degradation and quantifying this compound. We include validated protocols for sample preparation, analytical techniques, and data interpretation, supplemented with workflow visualizations and comparative tables to streamline laboratory implementation.
Under strong oxidative conditions (e.g., in the presence of H₂O₂), heme degrades via pathways distinct from the enzymatic cleavage by heme oxygenase. This non-enzymatic degradation involves ring cleavage of the tetrapyrrole structure, leading to the formation of propentdyopents and finally, this compound (C₇H₇NO₃) and methylvinylmaleimide [2]. The iron cation in heme plays a catalytic role in this degradation, making hemin (Fe³⁺) less stable than its metal-free counterpart, protoporphyrin IX [2]. The detection of this compound is thus a direct indicator of oxidative heme degradation, which can occur in contexts ranging from fossilization to modern clinical conditions like hemolysis.
The diagram below illustrates the key degradation pathway.
Figure 1: The chemical degradation pathway of heme to this compound under oxidative conditions. Key intermediates include a high-valent iron complex and propentdyopents, culminating in the formation of this compound and methylvinylmaleimide [2].
The accurate quantification of heme and its degradation products, including this compound, is fundamental. Multiple techniques can be employed, each with distinct advantages and limitations. No single method perfectly differentiates between protein-bound heme (e.g., in hemoglobin) and labile heme in one step, which complicates clinical diagnosis of hemolysis [1]. The following table summarizes the primary methods available.
Table 1: Comparison of analytical methods for heme and hemoglobin quantification [1].
| Method | Principle | Linear Range | Key Applications | Limitations |
|---|---|---|---|---|
| Pyridine Hemochromogen Assay | Spectroscopic detection of reduced heme-pyridine complex | ~0.02–45 µM (heme) | General heme quantification | Does not distinguish heme types |
| Apo-horseradish Peroxidase Assay | Enzymatic reconstitution and activity measurement | ~0.02–45 µM (heme) | Specific, sensitive heme detection | Complex procedure; enzyme stability |
| UV/Vis Spectroscopy | Absorption spectroscopy of Soret band | ~0.02–45 µM (heme) | Rapid, direct measurement | Interference from other chromophores |
| HPLC with DAD/UV-Vis | Chromatographic separation with optical detection | ~0.02–45 µM (heme) | Profiling complex mixtures | Requires calibration standards |
| Mass Spectrometry (MS) | High-resolution mass detection and fragmentation | ~0.02–45 µM (heme) | Definitive identification and quantification | Expensive; requires expertise |
| Harboe Method | Spectrophotometric hemoglobin assay | ~0.002–17 µM (Hb) | Direct hemoglobin measurement | Potential interference from labile heme |
To overcome the limitation of differentiating between hemoglobin-bound heme and labile heme, a novel combined approach using two spectroscopic methods has been developed. This strategy is presented as an easy-to-use tool for determining hemoglobin and labile heme levels in plasma samples, significantly improving the diagnosis of intravascular hemolysis [1]. The general workflow for this approach is outlined below.
Figure 2: Experimental workflow for the combined spectroscopic analysis of labile heme and hemoglobin in plasma samples. This approach integrates data from two methods to provide a more complete picture of the hemolytic state [1].
This protocol simulates oxidative heme degradation in a laboratory setting to generate and analyze this compound, based on molecular taphonomy studies [2].
4.1.1 Materials and Reagents
4.1.2 Procedure
4.1.4 Safety Notes
This protocol describes the identification and quantification of this compound from degradation reaction mixtures [2].
4.2.1 Materials and Instrumentation
4.2.2 HPLC-MS/MS Method Parameters
4.2.3 Data Analysis
Monitoring heme degradation and this compound formation is highly relevant for developing and testing anti-anemic therapies. For instance, in vivo models of hemolytic anemia, often induced by phenylhydrazine (PHZ), are used to evaluate novel compounds. PHZ causes oxidative damage to red blood cells, leading to hemolysis and heme release [3]. Effective therapeutic candidates should demonstrate the ability to restore hematological parameters (RBC, Hb, HCT) and potentially reduce markers of excessive heme degradation.
Network pharmacology approaches can identify active constituents in traditional medicines (e.g., steamed Panax notoginseng) and predict their targets, such as mitochondrial ferrochelatase (FECH), a key enzyme in heme biosynthesis [4]. Validating these predictions involves measuring downstream products like heme and related parameters in anemic mouse models [4].
Natural products are a rich source of antioxidants that can mitigate oxidative stress contributing to anemia [3]. The following workflow integrates multiple techniques for developing a polyherbal formulation (PHF) with anti-anemic potential, which implicitly involves modulating heme metabolism.
Figure 3: An integrated research workflow for developing anti-anemic polyherbal formulations, from in-silico prediction to in-vivo validation [3] [4].
Monitoring heme degradation through the biomarker this compound provides a valuable strategy for understanding oxidative hemolytic processes. The protocols and analytical methods detailed here—from inducing degradation to sophisticated HPLC-MS/MS analysis—offer researchers a comprehensive toolkit. Applying these methods in conjunction with biological models of anemia can accelerate the development of novel hematinic drugs and therapeutic strategies, ultimately contributing to improved management of hemolytic disorders.
Hematinic acid represents a critical molecular marker in the emerging field of molecular taphonomy, which investigates the preservation and degradation of biological molecules in fossil records. This degradation pyrrole is formed through the oxidative cleavage of heme, the iron-containing prosthetic group of hemoglobin that is responsible for oxygen transport in vertebrates. The remarkable stability of heme-derived molecules under certain fossilization conditions has enabled their detection in specimens dating back millions of years, including dinosaur bone fragments and ancient insect inclusions. This compound specifically serves as a chemical signature of particular degradation pathways, providing valuable insights into the diagenetic conditions experienced by biological specimens during fossilization processes.
The theoretical foundation for using this compound as a taphonomic marker stems from its well-characterized formation pathway from heme degradation. As a terminal degradation product, this compound possesses greater chemical stability compared to its precursor molecules, allowing it to persist in geological contexts long after other biomolecules have undergone complete degradation. The molecular taphonomy approach employed in studying this compound involves experimental simulation of fossilization conditions to understand its formation and preservation, creating a framework for interpreting chemical analyses of genuine fossils. This methodology has transformed our understanding of biomolecular preservation in the fossil record, revealing that certain biological molecules can survive far longer than traditionally believed possible.
Recent advances in analytical instrumentation, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), have enabled the precise identification and quantification of this compound in complex geological matrices. These technological developments have facilitated the detection of this compound at minute concentrations, allowing researchers to trace heme degradation even in specimens where the parent molecule is no longer detectable. Furthermore, the differential stability of this compound under various chemical conditions provides a sensitive proxy for reconstructing the post-depositional history of fossil specimens, including redox conditions, pH exposure, and temperature regimes throughout diagenesis.
This compound (C8H9NO3), systematically known as 3-ethyl-5-methyl-4-(3-oxopropyl)-1H-pyrrole-2-carboxylic acid, is a degraded pyrrole derivative characterized by a substituted pyrrole ring with carboxylic acid functionality. This polar molecule exhibits moderate water solubility under neutral to alkaline conditions, but can form coordination complexes with metal ions commonly present in sedimentary environments. The molecular mass of this compound is 167.16 g/mol, with key fragmentation patterns observed in mass spectrometry including loss of CO2 (m/z 123), C2H5 (m/z 138), and the carboxyl group (m/z 122). The presence of both carboxylic acid and carbonyl groups provides multiple sites for potential hydrogen bonding with mineral surfaces, a property that may significantly enhance its preservation potential in certain fossilization contexts.
The structural features of this compound make it particularly suitable as a taphonomic marker. Unlike larger tetrapyrroles such as heme, the monopyrrolic structure of this compound lacks the vulnerable methine bridges that are susceptible to oxidative cleavage in the parent molecule. This simplified architecture confers greater resistance to further degradation, allowing this compound to persist in geological environments where more complex biomolecules have been destroyed. Additionally, the electron-rich pyrrole ring and conjugated system provide a strong chromophore that enables spectroscopic detection, while the ionizable carboxylic acid group facilitates analysis by electrospray ionization mass spectrometry techniques commonly employed in paleontological investigations.
The formation of this compound from heme proceeds through a sequential degradation pathway involving multiple oxidative steps:
This pathway has been experimentally demonstrated through the incubation of hemoglobin with phenylhydrazine under aerobic conditions, which produced this compound as a characteristic degradation product [1]. The maximum yield observed in these experiments was approximately 0.00188% when hemoglobin (2 mM as heme) was reacted with 20 mM phenylhydrazine for 2 hours, indicating that this compound represents a minor but consistent product of heme degradation.
Table 1: Experimental Conditions for this compound Formation from Heme
| Condition Factor | Effect on this compound Formation | Experimental Evidence |
|---|---|---|
| Oxidizing Environment | Essential for formation; highest yields under strong oxidative conditions | Formation observed with phenylhydrazine or H₂O₂ [1] |
| H₂O₂ Concentration | Direct correlation with formation rate; lower yields compared to phenylhydrazine | Higher efficiency of phenylhydrazine in promoting formation [1] |
| Reaction Time | Production increases with time up to 2 hours | Time-dependent formation observed [1] |
| Iron Oxidation State | Requires Fe³⁺; no formation from iron-free protoporphyrin IX | Role of iron in degradation confirmed [2] |
The utility of this compound as a reliable taphonomic marker depends critically on its stability under various geochemical conditions representative of different fossilization environments. Experimental investigations have systematically evaluated this compound persistence across a spectrum of physicochemical parameters, including pH, redox potential, temperature, and presence of catalytic metal ions. These studies reveal that this compound exhibits differential stability that can provide diagnostic information about post-depositional histories when detected in fossil specimens.
Under strongly oxidizing conditions representative of surface exposure or oxygenated depositional environments, this compound demonstrates relatively rapid degradation, particularly in the presence of peroxide or superoxide generating systems. The half-life of heme under such conditions can be as short as 1 minute when exposed to H₂O₂, though this compound itself shows greater persistence due to its already degraded state [2]. By contrast, under anaerobic reductive conditions typical of waterlogged sediments or deep burial environments, this compound exhibits remarkable stability, with measured half-lives extending to several days even at elevated temperatures. This differential preservation creates a valuable signature for reconstructing the redox history of fossil-bearing deposits, with this compound detection indicating at least periods of low-oxygen conditions during diagenesis.
The impact of pH on this compound stability follows a non-linear pattern, with maximal persistence observed under neutral to mildly alkaline conditions (pH 7-9). Under strongly acidic conditions (pH < 5), this compound undergoes rapid protonation and potential precipitation, though its pyrrole ring remains largely intact. Under strongly alkaline conditions (pH > 10), the molecule becomes increasingly susceptible to nucleophilic attack and ring-opening reactions, significantly reducing its preservation potential. Temperature exerts the expected accelerating effect on degradation rates, with studies employing elevated temperatures (70-95°C) to simulate extended diagenetic timescales in laboratory experiments. However, such thermal acceleration requires cautious interpretation, as elevated temperatures may activate degradation pathways not operative at ambient geological temperatures.
Table 2: Stability Parameters of this compound Under Various Fossilization Conditions
| Environmental Condition | Estimated Half-Life | Key Degradation Products | Preservation Potential |
|---|---|---|---|
| Anaerobic Reductive | ~9.5 days (at accelerated temperatures) | Alternative degradation pathway products | High |
| Aerobic Neutral pH | 2-4 days (at accelerated temperatures) | Further oxidized pyrrolic compounds | Moderate |
| Aerobic Alkaline pH | 1-2 days (at accelerated temperatures) | Ring-opened products, maleimides | Low |
| Oxidative (H₂O₂) | Minutes (at accelerated temperatures) | Hematitic acid, small organic fragments | Very Low |
| Metal-Rich Solution | Variable (metal-dependent) | Metal complexes, coordinated polymers | Variable |
High-performance liquid chromatography coupled with tandem mass spectrometry represents the gold-standard methodology for detection and quantification of this compound in complex paleontological matrices. The protocol outlined below has been specifically optimized for the trace-level detection of this compound in fossil specimens and experimental taphonomy simulations:
The analytical sensitivity of this method allows detection of this compound at low picogram levels, sufficient for analyzing even minute quantities preserved in fossil specimens. The chromatographic separation effectively resolves this compound from other heme degradation products and geological organic compounds, while the tandem mass spectrometry provides the structural specificity required for confident identification in complex matrices.
Proper sample preparation is critical for accurate detection and quantification of this compound from fossil specimens. The following protocol details the extraction and purification procedures optimized for mineralized tissues and sedimentary matrices:
For highly mineralized specimens with potential inhibition of extraction efficiency, an additional acid demineralization step using 0.5 M EDTA (pH 8.0) may be employed prior to lipid removal. This step should be conducted under nitrogen atmosphere to prevent oxidative degradation of target analytes. The extraction efficiency for this compound typically ranges from 85-95% when following this protocol, as validated by spike-recovery experiments using isotopically labeled standards.
Controlled laboratory simulations of fossilization conditions provide fundamental data for interpreting this compound detection in genuine fossils. The following procedure outlines a standardized approach for investigating this compound formation and stability under defined geochemical conditions:
This systematic approach enables quantification of this compound formation rates and persistence across different simulated diagenetic environments. The resulting data provide a calibration framework for interpreting this compound detection in fossils, allowing reconstruction of the chemical conditions experienced during early diagenesis.
The following diagram illustrates the complete experimental workflow for investigating this compound as a taphonomic marker, from controlled laboratory simulations to analysis of fossil specimens:
Diagram 1: Experimental workflow for this compound analysis in taphonomy studies
Interpretation of this compound data requires integration of multiple analytical parameters to reconstruct valid taphonomic histories. The following framework provides systematic guidance for data analysis:
The diagnostic power of this compound is maximized when interpreted as part of a comprehensive molecular taphonomy approach that includes analysis of multiple biomolecular degradation products. This multi-proxy strategy helps distinguish between primary degradation signatures reflecting early diagenetic conditions and secondary alterations resulting from recent exposure or conservation treatments.
Robust quality assurance measures are essential for generating reliable this compound data from fossil specimens. Implement the following controls in all analytical sequences:
This compound represents a valuable molecular marker for investigating preservation conditions in fossil specimens, particularly those containing heme-derived pigments. The analytical protocols and interpretive frameworks presented in these Application Notes provide researchers with standardized methodologies for detecting and quantifying this compound across diverse specimen types and preservation contexts. When applied systematically, this compound analysis can reveal critical insights into the diagenetic history of fossil assemblages, helping to resolve questions about burial environments, oxidative exposure, and temporal aspects of biomolecular degradation.
The continuing refinement of this compound applications in molecular taphonomy will benefit from expanded experimental simulations encompassing a broader range of geochemical conditions, particularly those representing unusual depositional environments such as alkaline lakes, acid peat bogs, and hypersaline basins. Additionally, further investigation of the mineral-binding properties of this compound may reveal mechanisms for its exceptional preservation in certain contexts, potentially informing new approaches for stabilizing organic materials in museum collections. As analytical technologies continue to advance, particularly in the realm of spatially resolved mass spectrometry, the potential for correlating this compound distribution with microscopic tissue features in exceptionally preserved fossils offers particularly exciting research directions.
The table below summarizes the key hematinic agents, their functions, and common reasons for deficiency, which are often the target of synthesis and formulation work.
| Hematinic Agent | Primary Function | Common Deficiency Causes | Related Anemia Type |
|---|---|---|---|
| Iron [1] | A primary component of hemoglobin for oxygen transport [1]. | Inadequate dietary intake, poor absorption, chronic blood loss, inflammation-driven iron sequestration [2] [3]. | Iron Deficiency Anemia (IDA) [2] [1]. |
| Vitamin B12 [1] | Vital for DNA synthesis and cell division [1]. | Often related to absorption issues (e.g., pernicious anemia) rather than synthesis yield [4]. | Megaloblastic anemia [1]. |
| Folic Acid [1] | Vital for DNA synthesis and cell division [1]. | Similar to B12; formulation is more common than synthesis [4]. | Megaloblastic anemia [1]. |
While the search results do not address "hematinic acid" synthesis, they highlight general strategies applicable to optimizing complex chemical and biochemical production processes. The following workflow illustrates a systematic approach to troubleshooting low yield, inspired by methodologies used in bioprocess engineering and advanced purification [5] [6] [7].
Here are some hypothetical FAQs tailored to the described audience of researchers and drug development professionals, based on the general principles above.
Q1: What are the most critical parameters to monitor when scaling up a hematinic iron-saccharidic complex synthesis?
Q2: Our enzymatic synthesis of a vitamin precursor suffers from low yield and high cost. What alternatives can we explore?
Q3: The purification stage of our organic acid is highly energy-intensive, impacting our overall process yield. How can we improve this?
To effectively troubleshoot and improve your hematinic acid separation, you first need to understand the three fundamental factors, as defined by the resolution equation [1]: Rs = (1/4) * (α - 1) * √N * (k / (k + 1))
The table below explains these factors and how to influence them.
| Factor | Definition & Impact | Primary Adjustment Methods |
|---|---|---|
| Efficiency (N) | Theoretical plates; impacts peak sharpness. Higher N = sharper peaks [1]. | Column with smaller particles [1], increased column length [1], optimized flow rate [2], elevated temperature [1]. |
| Selectivity (α) | Ability to distinguish between analytes; impacts spacing between peaks. Most powerful factor [1]. | Change organic solvent type (ACN, MeOH, THF) [1], adjust mobile phase pH (for ionizable compounds) [1], change stationary phase chemistry [3] [1]. |
| Retention (k) | Measure of how long a compound is retained on the column. Optimal k is between 2-10 [1]. | Adjust ratio of organic to aqueous solvent in mobile phase [2] [1]. |
When facing issues like co-elution, tailing, or poor sensitivity, follow this systematic checklist. Change only one parameter at a time to accurately assess its effect [2].
| Issue Category | Specific Check | Actionable Solution |
|---|---|---|
| Sample & Column | Sample Cleanliness | Remove particulates and interfering matrix via filtration, solid-phase extraction, or liquid-liquid extraction [3]. |
| Column Chemistry | Scout different stationary phases (C18, phenyl, cyano) [3]. For iron-saccharide complexes, consider HILIC or ion-exchange [4]. | |
| Column Condition | Check for high backpressure; clean or replace column if degraded [2]. | |
| Mobile Phase | Organic Solvent Type | Switch from acetonitrile to methanol or tetrahydrofuran to alter selectivity (use solvent strength chart for equivalent elution strength) [1]. |
| pH & Buffer | For ionizable analytes, use a buffer instead of pure water. Small pH changes significantly alter selectivity for ionizable compounds [1]. | |
| Instrument Parameters | Flow Rate | Lower flow rate generally narrows peaks and improves resolution but increases run time [2]. |
| Column Temperature | Lower temperature often increases retention and resolution; higher temperature can improve efficiency and change selectivity for ionic species [2] [1]. | |
| Injection Volume | Avoid mass overload. As a rule, inject 1-2% of the total column volume for sample concentrations of ~1 µg/µL [2]. | |
| Detection | Detection Wavelength | Optimize UV-Vis wavelength based on the analyte's absorption spectrum for highest sensitivity and minimal interference [2]. |
| Data Acquisition Rate | Ensure sufficient data points per peak (minimum 20, ideally 30-40) for accurate peak shape and integration [2]. |
This workflow provides a structured approach to develop or optimize your HPLC method for this compound separation.
Step-by-Step Instructions:
For highly complex samples, such as those with numerous similar compounds or significant matrix interference, advanced techniques may be necessary.
Q1: What is the quickest fix for poor peak resolution? The most straightforward actions are to reduce the flow rate to narrow the peaks or slightly decrease the percentage of organic solvent in the mobile phase to increase retention. However, these may not solve fundamental selectivity issues [2] [1].
Q2: My peaks are tailing. What should I check? Peak tailing often indicates secondary interactions between the analyte and the stationary phase. Check your mobile phase pH, consider using a high-purity silica column, or try a different column chemistry (e.g., phenyl instead of C18). It can also be a sign of column degradation or a void [2].
Q3: How can I mitigate interference from the sample matrix? Improving sample preparation is key. Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction to purify and concentrate your analyte while removing interfering matrix components. If sensitivity allows, simple sample dilution can also reduce matrix effects [3].
FAQ 1: What are the key degradation products of heme under oxidative conditions? Under oxidative conditions, hemin (the iron(III) derivative of heme) degrades through several identifiable pathways. The main processes and products are [1]:
FAQ 2: How does the iron center influence heme degradation? The iron cation in heme plays a critical catalytic role in its degradation. Experimental evidence confirms that protoporphyrin IX, the iron-free analog of heme, remains significantly more stable under the same conditions. The iron center is involved in forming high-valent iron-oxo intermediates (like perferryl or oxo-iron(IV)-porphyrin π-cation radicals) that drive the oxidative degradation process [1].
FAQ 3: What is the half-life of hemin under different fossilization-like conditions? The stability of hemin varies dramatically based on the chemical environment. The following table summarizes half-life data from accelerated stability studies [1]:
| Condition | Key Feature | Half-Life |
|---|---|---|
| Presence of H₂O₂ | Strongly Oxidative | ~1 minute |
| Aerobic Conditions | Oxidative (with air) | ~5.5 hours |
| Anaerobic, Reductive Conditions | Low Oxygen, Reducing | ~9.5 days |
Problem: Unexpected degradation of heme and formation of this compound during experiments.
| Problem Area | Possible Cause | Troubleshooting Action |
|---|
| Low Compound Stability | Exposure to oxidants like H₂O₂ or air (O₂). | 1. Switch to anaerobic conditions using a glove box or sealed reaction vessels. 2. Use reductive agents to maintain a low redox potential [1]. | | | Reaction pH is neutral or alkaline. | For maximum stability, perform reactions under mildly acidic pH conditions, if compatible with your experimental goals. | | Unwanted Reaction Pathway | Iron cation catalyzing degradation. | If the iron center is not essential, consider using protoporphyrin IX as a more stable model compound [1]. | | Data Interpretation | Difficulty identifying degradation products like this compound. | Use HPLC-MS/MS for precise separation and identification of heme and its degradation products, including this compound [1]. |
This protocol is adapted from molecular taphonomy studies investigating heme degradation [1].
Objective: To induce and monitor the oxidative degradation of hemin to this compound.
Materials:
Workflow: The following diagram outlines the key steps of the experimental procedure.
Procedure:
The degradation of heme to this compound under oxidative conditions involves a specific series of chemical reactions. The diagram below illustrates this pathway.
The most critical factor for preventing this compound formation is to strictly control the oxidative environment. The provided troubleshooting table offers concrete steps to achieve this.
This compound is a known degradation product formed from the oxidative cleavage of the heme tetrapyrrole ring [1]. It is specifically produced in the presence of air or H₂O₂ and has been identified as a product of both heme and bilirubin degradation [1] [2]. Therefore, the core stabilization strategy is to create conditions that minimize these oxidative reactions.
Based on the degradation pathways, here are key preventative measures for your experimental workflow:
| Strategy | Key Action | Rationale & Context |
|---|---|---|
| Use Anaerobic & Reductive Conditions | Perform sample prep and analysis under inert atmosphere (e.g., nitrogen/argon) and add reducing agents (e.g., ascorbate). | Highest heme stability observed under anaerobic reductive conditions (half-life of 9.5 days) [1]. |
| Control Oxidants | Avoid introducing H₂O₂; use high-purity solvents; purge solutions of dissolved oxygen. | Lowest heme stability found with H₂O₂ (half-life of 1 minute) [1]. |
| Adjust pH | Maintain a neutral or mildly alkaline pH (7-10). | Mildly alkaline pH (8-10) can be relevant for fossilization models and enhances catalyst activity [1] [3]. |
| Consider Iron Role | Test iron-free protoporphyrin IX as a control if applicable. | Protoporphyrin IX (lacking iron) shows significantly greater stability than hemin [1]. |
| Lower Temperature | Keep samples cold (e.g., on ice) during prep and store at or below -20°C. | Elevated temperatures dramatically accelerate chemical degradation [1]. |
Here is a detailed methodology you can adapt, based on techniques used in stability studies [1] [2].
1. Reagent and Sample Preparation:
2. Incubation under Protective Conditions:
3. Sample Analysis via HPLC-MS/MS:
You can structure your FAQ section around these common problems:
| Problem | Possible Cause | Solution |
|---|---|---|
| High background of this compound in controls. | Solvents or buffers are contaminated with oxidants; sample preparation exposed to air. | Use fresh, degassed solvents; strictly minimize air exposure during all handling steps. |
| Increasing this compound levels during analysis. | Autoxidation occurring within the HPLC system or sample vial. | Sparge mobile phases with inert gas; use an HPLC system with a degasser. |
| Unexpected degradation in "stable" samples. | Trace metal ions in solution may be catalyzing oxidation. | Add a chelating agent like EDTA to your buffer system. |
This diagram summarizes the logical process for diagnosing and preventing this compound degradation based on the strategies above:
What are the key factors to optimize when extracting hematinic compounds from plant materials? The efficiency of extracting bioactive compounds depends on several interconnected parameters. Key factors include the choice of solvent and its concentration, extraction temperature, extraction time, and the solid-to-liquid ratio [1]. These factors influence the yield, potency, and stability of the target compounds, such as polyphenols and flavonoids, which contribute to anti-anemic activity [2] [3].
Which extraction methods are considered advanced and efficient for this purpose? Modern methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are highly efficient. They often provide higher yields in a shorter time compared to conventional methods like Soxhlet extraction [4]. Deep Eutectic Solvents (DES) are also gaining traction as a green and effective alternative to traditional organic solvents [3].
How can I troubleshoot a low yield of bioactive compounds? Low yields are often related to suboptimal extraction conditions.
The following tables summarize key experimental data and conditions from recent studies to serve as a reference for your own optimization work.
Table 1: Optimized Conditions for Different Extraction Methods
This table compares parameters for extracting various bioactive compounds using different advanced techniques.
| Compound / Extract Source | Method | Optimal Solvent | Optimal Temperature | Optimal Time | Key Achieved Yield |
|---|---|---|---|---|---|
| Quinine from Cinchona officinalis bark [4] | MAE | 65% Ethanol | 130 °C | 34 min | 3.93 ± 0.11 mg/g |
| Quinine from Cinchona officinalis bark [4] | UAE | 61% Ethanol | 25 °C | 15 min | 2.81 ± 0.04 mg/g |
| Polyphenols from Sanghuangporus baumii [3] | UAE with DES | Choline Chloride & Malic Acid (DES) | 58 °C | 42 min | 12.58 mg/g |
| Hydroxycinnamic Acids from Anethum graveolens (Dill) leaves [1] | Maceration | 50% Ethanol | 50 °C | 80 min | Chlorogenic Acid: 103.75 µg/g |
Table 2: Bioactivity Assessment of Optimized Polyherbal Formulation (PHF) [2]
After extraction, it is crucial to evaluate the therapeutic potential of the formulation.
| Assessment Type | Test/Analysis | Result | Significance |
|---|---|---|---|
| In-vitro Antioxidant Activity | DPPH Scavenging (IC₅₀) | 14.29 µg/mL | Significant free radical scavenging potential |
| FRAP Assay (IC₅₀) | 58.57 µg/mL | Strong ferric reducing antioxidant power | |
| Elemental Analysis | Iron Content (ICP-AES) | 98.47 ppm | High intrinsic iron content contributing to therapy |
| In-vivo Anti-anemic Effect | RBC Restoration | 6.15 ± 0.04 million/µL | Normalization of red blood cell count in anemic rat model |
| Hemoglobin Restoration | 14.82 ± 0.03 g/dL | Effective recovery of hemoglobin levels |
The following workflow details the steps for optimizing an extraction using MAE, based on the methodology used for Cinchona officinalis [4].
Workflow Steps:
For a rigorous optimization, statistical methods like RSM can be employed to understand the interaction between variables.
Workflow Steps:
This compound is a known degradation product of heme [1]. It is formed through oxidative cleavage of the heme's tetrapyrrole ring, a process that can occur in the presence of air or hydrogen peroxide (H₂O₂) [1]. This origin is crucial for troubleshooting because:
The following workflow outlines a systematic approach to diagnose why you are failing to detect this compound. You can follow the logical path and apply the diagnostic tests in the subsequent sections.
Many detection failures originate at the sample stage.
Incorrect MS settings can prevent the ionization and detection of your target compound.
Co-eluting compounds can suppress or enhance your analyte's signal, a phenomenon known as matrix effects [3] [4].
Here are detailed methods for two critical experiments to diagnose matrix effects and quantify recovery.
This method quantifies the extent of ion suppression or enhancement [3] [4].
MF ≈ 1: No matrix effect.MF < 1: Ion suppression.MF > 1: Ion enhancement.This method is useful when a blank matrix is unavailable and can help account for matrix effects and recovery [3].
The table below summarizes a potential analytical approach based on a research study that successfully detected this compound using HPLC-MS/MS [1].
| Parameter | Suggested Specification / Note |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS) |
| Ionization Mode | Not explicitly stated, but Electrospray Ionization (ESI) is common for such compounds. |
| MS Mode | Multiple Reaction Monitoring (MRM) for high specificity. |
| Key Application | Used to identify this compound as a degradation product of heme. |
| Sample Context | Analysis was performed on solutions of hemin after exposure to various fossilization-like conditions (oxidative, reductive, different pH) [1]. |
I hope this structured troubleshooting guide helps you isolate and resolve the issue with your this compound detection.
This compound is a monopyrrolic compound identified as a degradation product of both heme and bilirubin [1] [2]. In experimental settings, controlling its formation is crucial because it can serve as a marker for oxidative stress and is associated with pathological conditions like inflammation and hemorrhage [1]. Furthermore, one study identified a structurally similar compound, BHP2, which was found to be neurotoxic in an animal model, highlighting the potential biological significance of these degradation products [1].
This compound can form through two primary oxidative pathways, as illustrated below.
Diagram 1: Two primary oxidative pathways lead to this compound formation.
The table below summarizes the fundamental conditions that influence the formation of this compound from its different precursors.
| Factor | Impact on this compound Formation | Experimental Evidence |
|---|---|---|
| Oxidant Presence | Essential for formation from both heme and bilirubin [1] [2]. | Heme degradation half-life: 1 min with H2O2 vs. 9.5 days under anaerobic reductive conditions [2]. |
| Iron Center | Drastically increases degradation rate; central to reaction mechanism [2]. | Protoporphyrin IX (iron-free) is significantly more stable than hemin (iron-bound) [2]. |
| Cell-Mediated Oxidation | Activated immune cells can drive bilirubin degradation [1]. | Yields of 16 - 43 pmol/10^6 cells of BHP1 (this compound) measured in mouse neutrophils incubated with bilirubin [1]. |
| pH | Affects heme stability under different conditions [2]. | Highest heme stability observed under anaerobic, reductive conditions at neutral to alkaline pH [2]. |
This protocol is adapted from research investigating bilirubin degradation at inflammatory sites [1].
This protocol is based on molecular taphonomy studies of heme degradation [2].
The following table compiles key quantitative findings from recent studies to help you benchmark your own results.
| Precursor / Context | Experimental Condition | Key Quantitative Outcome | Source | | :--- | :--- | :--- | :--- | | Bilirubin (in vitro) | 30 µM BR, H2O2 oxidation | Formation of this compound (BHP1) and other products [1]. | [1] | | Bilirubin + Neutrophils | 30 µM BR, 10^6 mouse cells | BHP1 (this compound): 31 ± 5.9 pmol/10^6 cells [1]. | | Bilirubin + Neutrophils + PMA | 30 µM BR, 10^6 PMA-activated cells | BHP1 (this compound): 43 ± 6.6 pmol/10^6 cells [1]. | | Bilirubin (in vivo) | Hemorrhagic mouse skin tissue | Tissue level of BHP1 (this compound): 4.5 ± 1.9 nmol/g tissue [1]. | [1] | | Hemin (in vitro) | Presence of H2O2 | Half-life of ~1 minute [2]. | [2] | | Hemin (in vitro) | Anaerobic, reductive conditions | Half-life of ~9.5 days [2]. | [2] |
To effectively control this compound formation in your experiments, the literature suggests:
Hematinic acid is a low molecular weight, maleimide-type compound formed from the oxidative degradation of heme (iron protoporphyrin IX) [1]. Its potential to interfere in chromatography stems from its chemical properties and origin.
Here is a structured approach to diagnose and fix issues related to this compound.
| Symptom | Possible Cause | Troubleshooting Action |
|---|---|---|
| Unexpected peaks/shoulders near analyte | Co-elution with this compound | Verify peak identity with MS; review sample preparation for oxidative conditions [1] |
| Rising baseline; noisy chromatogram | This compound or other heme degradation products eluting | Check sample for heme; implement clarifying steps (filtration/centrifugation) [2] |
| Inconsistent retention times | Degradation occurs during analysis, generating variable interference | Stabilize sample pH; add antioxidants (e.g., ascorbate); store samples in inert atmosphere [1] |
| Method works with standards but fails with biological matrix | Matrix-induced heme degradation generating this compound | Dilute sample; use extensive sample cleanup (precipitation, solid-phase extraction) [2] |
If you suspect this compound interference, you can confirm its presence using this methodology, adapted from research on heme degradation [1].
1. Sample Preparation with Controlled Degradation
2. Analytical Detection via HPLC-MS/MS
Preventing the formation of this compound is more effective than troubleshooting its interference.
The following diagram illustrates the pathway through which this compound is formed, highlighting its role as a terminal degradation product.
This diagram shows that this compound is an end-product of heme degradation, formed after a series of oxidative cleavage steps [1]. Its presence in a sample is a strong indicator that significant heme breakdown has already occurred.
Research in the field of molecular taphonomy has identified hematinic acid as a maleimide derivative formed from the oxidative cleavage of the heme molecule (the iron-containing prosthetic group in hemoglobin) [1].
One study investigated the degradation of hemin (the oxidized form of heme) under various conditions designed to simulate fossilization [1]. The stability was highly dependent on the environment, and the half-life of the parent compound (hemin) was measured as an indicator of degradation rate, which leads to the formation of products including this compound.
The table below summarizes the half-life of hemin under different conditions from this study.
| Condition | pH | Half-Life of Hemin |
|---|---|---|
| Anaerobic Reductive | Not specified | 9.5 days |
| Aerobic | Not specified | 5.3 days |
| Aerobic | 12 | 3.5 days |
| With H₂O₂ | Not specified | 1 minute |
It was confirmed that the iron atom in heme is crucial to its degradation, as protoporphyrin IX (the iron-free analogue) demonstrated significantly greater stability under the same conditions [1].
The methodology from the study can serve as a reference for understanding how such degradation kinetics are determined [1]:
The following diagram illustrates the oxidative degradation pathway of heme that leads to the formation of this compound, based on the proposed mechanism from the research [1].
Based on the extreme variability in hemin's stability, here are key factors to control in your experiments if you are investigating related compounds:
FAQ: Why do I get inconsistent half-life results for my compound?
FAQ: How can I confirm the formation of this compound in my samples?
| Pathway Type | Key Features | Primary Final Products | Formation of Hematinic Acid |
|---|---|---|---|
| Chemical Oxidative Cleavage | Non-enzymatic; driven by oxidants like H₂O₂ or air (O₂) [1] [2]. | This compound, Methylvinylmaleimide, Formic acid [1] [2]. | Yes, a characteristic and specific product [1] [2] [3]. |
| Canonical Heme Oxygenase (e.g., HO-1) | Enzymatic; conserved in mammals and some bacteria; regiospecific (cleaves at α-meso bridge) [1] [4]. | Biliverdin IXα, Carbon Monoxide (CO), Free Iron [1] [4]. | No [1]. |
| IsdG-like Heme Oxygenase | Enzymatic; found in certain bacteria (e.g., S. aureus); novel structure and mechanism [4]. | Uncharacterized linear tetrapyrroles (e.g., mycobilin), CO, Free Iron [4]. | No [4]. |
The following table summarizes quantitative data and specific conditions from key experiments that demonstrated this compound production.
| Experiment Context | Oxidizing Agent | Key Quantitative Findings | Reference |
|---|---|---|---|
| This compound as a General Pyrrolic Marker [1] [2] | H₂O₂ (5%) | Identified as a final degradation product of hemin (Fe(III)-heme). | [1] [2] |
| Hemoglobin with Phenylhydrazine [3] | Phenylhydrazine (5-20 mM) | Max yield: 18.8 x 10⁻⁴% this compound (from 2 mM heme, 2-hour reaction). Dependent on phenylhydrazine concentration and time. | [3] |
| Hemin Stability under Fossilization Conditions [1] [2] | H₂O₂ / Air (O₂) | Lowest hemin stability: Half-life of ~1 minute with H₂O₂. This compound formed in the presence of air or H₂O₂. | [1] [2] |
| Contrasting Anaerobic/Reductive Conditions [1] [2] | N/A (Reductive environment) | Highest hemin stability: Half-life of ~9.5 days. This compound and other oxidative products not observed. | [1] [2] |
For researchers looking to replicate or design related experiments, here are the methodologies from the cited studies.
1. Protocol from "Molecular Taphonomy of Heme" (2023) [1] [2]
2. Protocol from "Production of this compound... with phenylhydrazine" (1994) [3]
The diagram below illustrates the oxidative cleavage pathway of heme that leads to the formation of this compound, based on the proposed mechanism from the search results [1] [2].
The key insight is that the iron atom in heme is central to this non-enzymatic pathway. It reacts with peroxides to form a highly reactive high-valent iron-oxo intermediate, which then attacks and cleaves the porphyrin ring, ultimately yielding the small pyrrolic molecules [1] [2].
A 2019 research paper describes a modern approach for detecting hematin (often used interchangeably with hematinic acid) using red-emitting nitrogen-doped carbon dots (N-CDs) as a fluorescent probe [1]. The method is characterized by its sensitivity and applicability in complex biological samples.
The table below summarizes the key performance data for this method [1]:
| Parameter | Specification / Performance |
|---|---|
| Detection Method | Fluorescence "turn off" probe |
| Probe Material | Red-emitting nitrogen-doped carbon dots (N-CDs) |
| Linear Detection Range | 0.4 to 32 μM |
| Limit of Detection (LOD) | 0.18 μM |
| Application Demonstrated | Quantitative detection of hematin in human erythrocytes |
The following workflow outlines the key experimental steps for synthesizing the probe and detecting hematin, as described in the research [1]:
Key Procedural Details:
The term "hematinic" in medical and laboratory contexts most commonly refers to the nutrients required for blood cell formation (e.g., iron, vitamin B12, folate) [2] [3] [4]. The specific compound "this compound" (or its common form, hematin) is a more specialized topic in analytical and clinical chemistry.
To find the direct, multi-method comparisons you are looking for, I suggest the following:
| Characteristic | Description |
|---|---|
| Chemical Name | 5-oxo-4-methyl-3-vinyl-2,5-dihydro-1H-pyrrole-2-propanoic acid [1] |
| Chemical Structure | Monopyrrolic (a single pyrrole ring) [2] |
| Origin Molecules | Heme [1], Bilirubin (BR) [2], Chlorophyll a [1], Mesoporphyrin IX [1] |
| Formation Pathways | • Oxidative degradation of heme by H(_2)O(_2) [1]. • Degradation of bilirubin by H(_2)O(_2) [2]. • Bacterial degradation of heme (e.g., by E. coli ChuS protein) [1]. • Photochemical oxidation of bilirubin [3]. | | Primary Context in Research | Biomarker for oxidative stress and inflammation; product of molecular fossilization (taphonomy) [1] [2]. | | Reported Bioactivity | Found to be non-neurotoxic in a C. elegans model, unlike other bilirubin degradation products [2]. | | Common Detection Methods | High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [1] [2]. |
The experimental data provides specific conditions under which this compound is formed and detected.
This experiment investigates how heme degrades under conditions mimicking fossilization, which often involves oxidative stress [1].
This study explores this compound formation in a context more relevant to human physiology and disease [2].
The following diagram illustrates the pathway from heme to its degradation products, based on the described research [1] [2]:
The table below consolidates the available information on this compound, its role as a degradation product of heme, and its potential as an indicator in fossilization studies.
| Aspect | Description & Experimental Data |
|---|---|
| Origin & Role | This compound is a recognized degradation product of heme (the oxygen-complexing prosthetic group in hemoglobin) [1]. Its formation indicates specific chemical conditions during decay and fossilization [1]. |
| Formation Conditions | Formed under oxidative conditions (e.g., in the presence of air or H2O2), often at a neutral to alkaline pH. It results from the cleavage of the heme's tetrapyrrole ring [1]. |
| Quantitative Stability Data | Hemin (Fe(III) heme) stability was measured under different conditions relevant to fossilization [1]: • H2O2 (Oxidative): Half-life of ~1 minute [1] • Anaerobic, Reductive: Half-life of 9.5 days [1] | | Key Differentiating Factor | Its presence specifically signals oxidative degradation pathways as opposed to other pathways (e.g., reductive) that lead to different products or better preservation of the original heme structure [1]. |
The primary experimental protocol for identifying this compound in a taphonomic (fossilization) context involves high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [1]. The workflow for this methodology is outlined below.
Step-by-step Explanation:
The following diagram illustrates the oxidative degradation pathway of hemin leading to the formation of this compound, as described in the research [1].
Pathway Explanation:
| Product Name | Chemical Classification | Core Structure | Primary Source(s) | Key Features / Role |
|---|---|---|---|---|
| Hematinic Acid | Mono-pyrrolic, Maleimide [1] [2] | ![]() |
Heme [2], Bilirubin [1], Chlorophyll [3] | Oxidative end product; used as a marker for degradation studies [2]. |
| BOXes (A, B, C) | Mono-pyrrolic, 2H-pyrrol-2-one derivatives [3] [1] | ![]() |
Bilirubin [1], Chlorophyll [3] | Bilirubin Oxidation End Products; found in vivo (e.g., bile, CSF); associated with adverse effects [1]. |
| PDPs (A1, A2, B1, B2) | Di-pyrrolic, Propentdyopents [3] [1] | ![]() |
Bilirubin [1], Chlorophyll [3] | Heme/Chlorophyll degradation intermediates; higher abundance than BOXes in some biological samples [3] [1]. |
| Dehydropyrrolizidine (DHP) | Di-pyrrolic, Bicyclic alkaloid metabolite [4] [5] | ![]() |
1,2-Unsaturated Pyrrolizidine Alkaloids (PAs) [4] [5] | Highly reactive, toxic metabolite; forms DNA and protein adducts, leading to genotoxicity and hepatotoxicity [4] [5] [6]. |
Here are detailed methodologies from key studies for generating and analyzing these pyrrolic compounds.
This protocol is adapted from a molecular taphonomy study investigating heme degradation under various fossilization conditions [2].
This protocol demonstrates the degradation of bilirubin in a biologically relevant context using activated neutrophils [1].
This protocol outlines the metabolic pathway that generates the toxic dipyrrolic metabolite DHP [4] [5].
To better visualize the origins and relationships between these compounds, the following diagrams map their formation pathways.
Figure 1: Origins of key pyrrolic degradation products. This compound, BOXes, and PDPs result from the oxidative breakdown of tetrapyrroles like heme and bilirubin. In contrast, DHP is a specific, toxic metabolite formed via the enzymatic activation of Pyrrolizidine Alkaloids.
Figure 2: Research contexts and toxicological profiles. The degradation products are studied in different fields. Notably, DHP's high toxicity is linked to its covalent binding to cellular macromolecules, while some BOXes show specific neurotoxicity.
The reliability of hematinic status for pathological diagnosis can be complex, as guidelines and laboratory methods show significant variation. The table below summarizes key challenges and findings.
| Aspect | Key Findings on Reliability | Supporting Evidence |
|---|---|---|
| Diagnostic Guidelines | High variation in algorithms and cut-off values for iron deficiency anemia (e.g., ferritin-only vs. multi-parameter panels). | Review of 14 guidelines found "a lot of variation" [1]. |
| Laboratory Methods | Automated analyzers show high agreement with manual peripheral smear examination. | Study of 200 samples: Kappa = 0.87 (almost perfect agreement) [2]. |
| Anemia of Chronic Disease | In chronic heart failure, anemia is common, but hematinic deficiencies are not the primary cause in most cases. | Study of CHF patients: 34% anemic, but only 13% iron deficient, 6% B12 deficient, 8% folate deficient [3]. |
For researchers, understanding the underlying experimental methods is crucial for evaluating data reliability.
The following chart outlines the general diagnostic workflow for anemia, highlighting points where variability in guidelines may impact the path.
For scientists in drug development, the following points are critical:
Heme degradation occurs through multiple pathways that yield distinct molecular markers, each with different diagnostic and research applications. Understanding these pathways is essential for interpreting experimental results in hemolytic conditions and related pathologies.
Enzymatic Pathway: The canonical heme degradation pathway occurs via the heme oxygenase system, primarily within reticuloendothelial cells. This pathway sequentially converts heme to biliverdin via heme oxygenase, then to bilirubin via biliverdin reductase, producing carbon monoxide (CO) and free iron as byproducts [1] [2]. These products are routinely used as clinical biomarkers of hemolysis.
Non-enzymatic Oxidative Pathway: Under conditions of significant oxidative stress, heme can undergo non-enzymatic degradation, particularly in the presence of hydrogen peroxide (H₂O₂) or other reactive oxygen species. This pathway proceeds through a series of reactive intermediates including high-valent iron-oxo species (ferryl and perferryl heme) and ultimately fragments into small molecules including hematinic acid (2,3-dihydro-2,3-dioxo-5-(1,2-dicarboxyethyl)-4-methyl-1H-pyrrole-4-propanoic acid) and methylvinylmaleimide [3]. This pathway becomes particularly relevant in pathological conditions where oxidative stress accompanies hemolysis.
The diagram below illustrates these pathways and the relationship between this compound and other heme degradation markers:
Table 1: Comparative characteristics of major heme degradation markers
| Marker | Chemical Nature | Formation Pathway | Detection Methods | Normal/Reference Levels | Stability |
|---|---|---|---|---|---|
| This compound | Pyrrolic acid derivative | Non-enzymatic oxidation of heme | HPLC-MS/MS | Not established (research only) | Low (half-life ~1 min with H₂O₂) |
| Bilirubin | Linear tetrapyrrole | Enzymatic (biliverdin reductase) | Spectrophotometry, HPLC | 0.1-1.2 mg/dL | Moderate |
| Biliverdin | Linear tetrapyrrole | Enzymatic (heme oxygenase) | HPLC, spectrophotometry | Trace amounts | Moderate |
| Carbon Monoxide (CO) | Gaseous molecule | Enzymatic (heme oxygenase) | CO-oximetry, gas chromatography | <2% COHb (non-smokers) | High (bound to Hb) |
| Carboxyhemoglobin (COHb) | Hemoglobin-CO complex | Heme degradation product | CO-oximetry | 0.5-1.5% (non-smokers) | High |
| Free Heme | Iron protoporphyrin IX | Hemoprotein release | Spectrophotometry, HPLC | <1 μM (toxic threshold) | Low (rapidly degraded) |
Table 2: Diagnostic performance of heme degradation markers in hemolytic conditions
| Marker | Sensitivity for Hemolysis | Specificity for Hemolysis | Key Advantages | Key Limitations |
|---|---|---|---|---|
| This compound | Not established | Not established | Specific indicator of oxidative heme degradation | Rapid degradation, complex detection |
| Carboxyhemoglobin | 85% (at 2.0% cutoff) | 86% (at 2.0% cutoff) [4] | Direct product of heme degradation, rapid measurement | Affected by smoking, hyperoxia |
| Lactate Dehydrogenase (LDH) | Moderate | Low (elevated in many conditions) | Widely available | Poor specificity |
| Unconjugated Bilirubin | Moderate | Moderate | Established clinical use | Affected by liver function |
| Haptoglobin | High in intravascular hemolysis | Moderate | Good negative predictive value | Affected by inflammation, transfusions |
Table 3: Experimental conditions affecting heme degradation pathways
| Condition | Effect on Enzymatic Pathway | Effect on Non-enzymatic Pathway | Impact on this compound Formation |
|---|---|---|---|
| Oxidative Environment (H₂O₂) | Suppressed | Significantly enhanced | Maximum yield (half-life ~1 min) [3] |
| Anaerobic/Reductive Conditions | Normal function | Suppressed | Minimal formation (half-life ~9.5 days) [3] |
| Alkaline pH | Moderate activity | Enhanced | Increased formation |
| Presence of Iron | Required for initial heme | Catalyzes oxidative degradation | Iron crucial (PPIX without iron more stable) [3] |
The following protocol adapted from Schmidt et al. (2023) provides a robust method for detecting and quantifying this compound in experimental samples [3]:
Sample Preparation: Extract heme degradation products using solid-phase extraction with C18 cartridges. Precondition cartridges with methanol followed by water. Load samples, wash with 5% methanol, and elute with 80% methanol. Evaporate eluents under nitrogen and reconstitute in mobile phase for analysis.
HPLC Parameters:
MS/MS Detection:
This method successfully separates this compound from other heme degradation products and provides the sensitivity needed for detecting this transient marker in complex biological samples.
To study this compound formation under controlled conditions:
Reaction Setup: Prepare 100 μM hemin chloride in alkaline buffer (pH 8-9). Add hydrogen peroxide (25:1 molar ratio H₂O₂:heme) to initiate oxidative degradation. Incubate at 37°C with gentle agitation. Monitor reaction progress by UV-Vis spectroscopy, observing the shift from Soret band (λmax ~385 nm) to decreased absorbance indicating heme degradation.
Time Course Sampling: Withdraw aliquots at predetermined intervals (1, 5, 15, 30, 60 minutes) for immediate analysis or stabilization. Quench reactions by rapid cooling and addition of catalase to remove excess H₂O₂.
Control Experiments: Include parallel reactions without H₂O₂ (anaerobic controls) and with iron-free protoporphyrin IX to verify iron-dependent degradation.
The relationship between this compound and conventional heme degradation markers offers important insights for both clinical diagnosis and basic research:
Diagnostic Applications: While conventional markers like carboxyhemoglobin (optimal cutoff >2.0% with 85% sensitivity/86% specificity) remain valuable for detecting hemolysis [4], the presence of this compound may indicate concurrent oxidative stress in hemolytic conditions. This is particularly relevant in sickle cell disease, malaria, and other conditions where hemolysis and inflammation coexist [1] [5].
Therapeutic Implications: Understanding heme degradation pathways has inspired novel therapeutic approaches. Heme oxygenase-1 induction and carbon monoxide-releasing molecules are being investigated to mitigate hemolysis-related complications [1]. Additionally, the detection of this compound may help identify patients who could benefit from antioxidant therapies or heme-scavenging approaches.
Research Applications: In experimental models of hemolysis, monitoring both enzymatic and non-enzymatic heme degradation products provides a more comprehensive assessment of heme turnover. This compound serves as a specific indicator of oxidant stress severity in these models, complementing established markers.